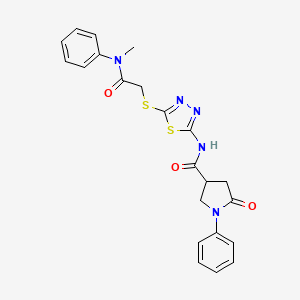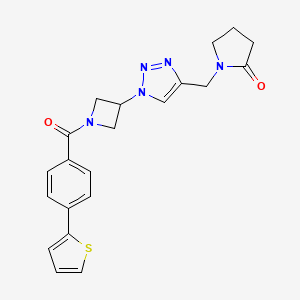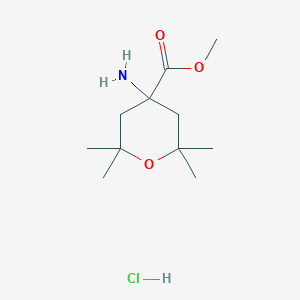
2-(((4-ブロモフェニル)チオ)メチル)キナゾリン-4(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The presence of the 4-bromophenylthio group in this compound enhances its potential for various chemical reactions and biological activities.
科学的研究の応用
VEGFR-2阻害
2-(((4-ブロモフェニル)チオ)メチル)キナゾリン-4(3H)-オン: は、VEGFR-2(血管内皮増殖因子受容体2)の潜在的な阻害剤として研究されています。VEGFR-2は、血管新生と腫瘍の増殖において重要な役割を果たしています。このキナゾリン骨格から誘導された化合物17bは、VEGFR-2阻害剤として顕著な効力を示し、IC50は2.7 nMでした 。メカニズム研究では、細胞アポトーシスを誘導し、細胞周期をG2/M期に停止させることが明らかになりました。
抗増殖活性
同じ化合物17bは、2つのヒト癌細胞株(MCF-7とHepG-2)に対して有意な抗増殖効果を示しました。IC50は2.3~5.8 μMの範囲でした。これは、癌治療における治療薬としての可能性を示唆しています 。
アポトーシス経路の調節
化合物17bは、カスパーゼ-3およびカスパーゼ-9レベルをアップレギュレートし、Bax/Bcl-2比を10倍以上改善することが判明しました。これらの効果は、そのアポトーシス潜在性に寄与し、さらなる研究のための興味深い候補となっています 。
ドッキング研究
シリコンドッキング研究は、化合物17bとVEGFR-2活性部位との相互作用を理解するために実施されました。さらに、シトクロムP450に対するさらなるドッキング研究では、この化合物は、その文脈では阻害剤として作用しないことが示されました 。
ADMETおよび薬物様特性
このキノキサリンベースの化合物のほとんどの合成誘導体は、シリコADMET(吸収、分布、代謝、排泄、および毒性)予測を通じて評価されたように、薬物様性に関して許容可能な値を示しました。これらの特性は、創薬にとって重要です 。
DFT研究
密度汎関数理論(DFT)計算は、この化合物の熱力学的、分子軌道、および静電ポテンシャル特性を探求するために実行されました。これらの洞察は、分子レベルでの挙動を理解するための貴重な情報をもたらします 。
要約すると、2-(((4-ブロモフェニル)チオ)メチル)キナゾリン-4(3H)-オンは、特にVEGFR-2阻害剤として、癌研究に有望です。その多面的な特性は、さまざまな科学分野でのさらなる研究を正当化します 。詳細または追加のアプリケーションをご希望の場合は、お気軽にお問い合わせください!
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one typically involves multiple steps:
Starting Material: The synthesis begins with commercially available methyl 2-aminobenzoate.
Intermediate Formation: Methyl 2-aminobenzoate is reacted with chloroacetonitrile under acidic conditions to form an intermediate.
Thioether Formation: The intermediate is then treated with 4-bromothiophenol under basic conditions to introduce the 4-bromophenylthio group.
Cyclization: The final step involves cyclization to form the quinazolinone ring, resulting in the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring or the bromophenylthio group.
Substitution: The bromine atom in the 4-bromophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common
特性
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-10-5-7-11(8-6-10)20-9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDXOCXMEQUIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2528736.png)
![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)
![3-BROMO-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE](/img/structure/B2528738.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528739.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)

![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)




